3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a benzyloxyacetyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyacetyl piperidine intermediate, which is then coupled with a pyrazine derivative. Key steps may include:
Formation of Benzyloxyacetyl Piperidine: This can be achieved through the reaction of piperidine with benzyloxyacetyl chloride under basic conditions.
Coupling with Pyrazine Derivative: The intermediate is then reacted with a pyrazine-2-carbonitrile derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitrile reduction can yield primary amines.
Substitution: Various substituted pyrazine derivatives can be formed depending on the reagents used.
Scientific Research Applications
3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and piperidine moieties can facilitate binding to specific molecular targets, while the pyrazine ring can participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
- 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)quinoline-2-carbonitrile
Uniqueness
3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or quinoline analogs. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[1-(2-phenylmethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-11-17-19(22-9-8-21-17)26-16-7-4-10-23(12-16)18(24)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLOWNQHLZMXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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